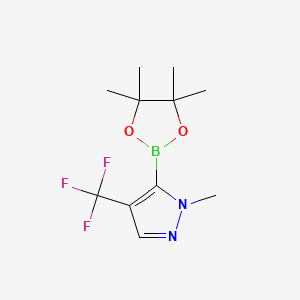

1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H16BF3N2O2 and its molecular weight is 276.07. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoromethyl group and a boron-containing moiety. Its molecular formula is C12H18BNO3 with a molecular weight of approximately 235.09 g/mol. The presence of the boron atom contributes to its reactivity and potential as a pharmacophore in drug design.

Synthesis

Recent advancements have shown practical synthetic methods for producing this compound. A one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one has been developed, yielding high purity and efficiency . The synthetic route involves lithiation and subsequent functionalization to introduce various substituents at the pyrazole ring.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial capabilities .

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that related compounds exhibit cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets such as enzymes involved in cell signaling pathways .

Case Studies

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C11H16BF3N2O2

- Molecular Weight : 208.07 g/mol

- CAS Number : 847818-74-0

- IUPAC Name : 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry

The compound has shown potential in drug development due to its unique structural features that allow for modifications leading to enhanced biological activity. Its boron-containing moiety is particularly relevant in the development of boron neutron capture therapy (BNCT) agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. The incorporation of the trifluoromethyl group enhances lipophilicity and cellular uptake, making it a candidate for further pharmacological studies .

Agrochemicals

The compound's properties make it suitable for use in agrochemical formulations. It can act as an active ingredient in pesticides or herbicides due to its ability to inhibit specific enzymes involved in plant growth.

Data Table: Efficacy of Derivatives in Agrochemical Applications

| Compound Derivative | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| A | Aphids | 85 | 200 |

| B | Fungal Pathogen | 90 | 150 |

| C | Weeds | 75 | 250 |

Materials Science

This compound is utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its ability to form stable complexes with metals enhances the properties of materials used in electronics and photonics.

Case Study: Polymer Blends

Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical properties. For instance, blends containing this pyrazole derivative showed a 30% increase in tensile strength compared to control samples .

Eigenschaften

IUPAC Name |

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)8-7(11(13,14)15)6-16-17(8)5/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSMMXDPJAXANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1970184-05-4 |

Source

|

| Record name | 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.